1-(4-Nitrobenzoyl)semicarbazide
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Overview
Description
1-(4-Nitrobenzoyl)semicarbazide is an organic compound with the molecular formula C8H8N4O4. It is a derivative of semicarbazide, featuring a nitrobenzoyl group attached to the semicarbazide moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Nitrobenzoyl)semicarbazide can be synthesized through a two-step process. The first step involves the formation of a carbamate intermediate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The second step involves the reaction of the carbamate with hydrazine to yield the desired semicarbazide .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrobenzoyl)semicarbazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product is 1-(4-aminobenzoyl)semicarbazide.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
1-(4-Nitrobenzoyl)semicarbazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in the study of enzyme inhibition and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzoyl)semicarbazide involves its interaction with specific molecular targets. For example, it can form complexes with metal ions, which can then interact with biological molecules. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Semicarbazide: A simpler derivative without the nitrobenzoyl group.
1-(4-Aminobenzoyl)semicarbazide: A reduced form of 1-(4-Nitrobenzoyl)semicarbazide.
Thiosemicarbazide: Contains a sulfur atom in place of the oxygen atom in semicarbazide.
Uniqueness
This compound is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other semicarbazide derivatives may not be suitable .
Properties
CAS No. |
73859-73-1 |
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Molecular Formula |
C8H8N4O4 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
[(4-nitrobenzoyl)amino]urea |
InChI |
InChI=1S/C8H8N4O4/c9-8(14)11-10-7(13)5-1-3-6(4-2-5)12(15)16/h1-4H,(H,10,13)(H3,9,11,14) |
InChI Key |
PKZCWOZBUIFLBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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